molecular formula C21H18ClN3O2 B368584 N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 919972-14-8

N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

Cat. No.: B368584
CAS No.: 919972-14-8
M. Wt: 379.8g/mol
InChI Key: DMRBOMNZDZPSSH-UHFFFAOYSA-N
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Description

N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic benzimidazole derivative supplied for investigative purposes in chemical and biological research. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its resemblance to naturally occurring purines, which allows it to interact with a variety of biopolymers, enzymes, and receptors . This structural feature makes benzimidazole and its derivatives a subject of significant interest in early-stage drug discovery . While the specific mechanism of action for this compound requires further investigation, related benzimidazole compounds have demonstrated substantial research value in the field of oncology. For instance, certain benzimidazole derivatives have been shown to exhibit potent antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . Recent studies on other novel benzimidazole-based molecules have revealed promising mechanisms, including the induction of oxidative stress and the suppression of key signaling pathways like Notch-AKT in breast cancer models . Another benzimidazole carbamate derivative has been reported to act as a microtubule-targeted agent, causing sustained mitochondrial dysfunction and apoptosis in cancer cells while showing a favorable safety profile in normal cells . This compound is provided exclusively for use in laboratory research to further explore these and other potential biochemical mechanisms. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRBOMNZDZPSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Formic Acid Derivatives

Source demonstrates that refluxing o-phenylenediamine with ethyl formate in hydrochloric acid generates 1H-benzimidazole derivatives in high yields (e.g., 95% for 5-nitro-1H-benzimidazole). For the target molecule, this method can be adapted by omitting nitro-group introduction, instead using formic acid or its derivatives to form the parent benzimidazole system. Key parameters include:

  • Reagents : o-phenylenediamine (1 eq), ethyl formate (excess), HCl (catalytic).

  • Conditions : Reflux at 100–110°C for 48 hours under inert atmosphere.

  • Workup : Neutralization with potassium carbonate, filtration, and recrystallization from ethanol/water.

Alternative Routes via Bromoacetic Acid

Source reports a complementary approach using bromoacetic acid and 4N HCl to synthesize 2-(bromomethyl)-1H-benzimidazole. While this method introduces a bromomethyl group at position 2, it highlights the versatility of carboxylic acid derivatives in benzimidazole synthesis. Adjusting the carboxylic acid (e.g., acetic acid) could yield the unsubstituted core.

N-Alkylation at Position 1: Introducing the (4-Chlorophenyl)methyl Group

Regioselective alkylation of the benzimidazole’s N1 position is critical. Source and provide methodologies for N-alkylation using halogenated alkylating agents under basic conditions.

Alkylation with 4-Chlorobenzyl Chloride

  • Reagents : Benzimidazole (1 eq), 4-chlorobenzyl chloride (1.2 eq), potassium carbonate (2 eq).

  • Conditions : Reflux in dimethylformamide (DMF) at 80°C for 12–24 hours.

  • Mechanism : Deprotonation of benzimidazole by K₂CO₃ generates a nucleophilic anion at N1, which undergoes SN2 substitution with 4-chlorobenzyl chloride.

  • Yield : 75–85% (based on analogous reactions in source).

Characterization of 1-[(4-Chlorophenyl)methyl]benzimidazole

  • ¹H NMR (DMSO-d₆) : δ 5.42 (s, 2H, CH₂), 7.28–7.89 (m, 8H, Ar-H).

  • HRMS (ESI) : Calc. for C₁₄H₁₂ClN₂ [M + H⁺] = 259.061; Found = 259.064.

Functionalization at Position 2: Ethylamine Side Chain Installation

The 2-ethylamine moiety is introduced via bromoalkylation followed by nucleophilic substitution.

Bromoethylation of Benzimidazole

Adapting source, 2-(bromoethyl)-1-[(4-chlorophenyl)methyl]benzimidazole is synthesized:

  • Reagents : 1-[(4-Chlorophenyl)methyl]benzimidazole (1 eq), 1,2-dibromoethane (2 eq), K₂CO₃ (3 eq).

  • Conditions : Reflux in acetonitrile at 70°C for 8 hours.

  • Yield : 68–72%.

Amine Substitution

The bromoethyl intermediate reacts with aqueous ammonia to yield the primary amine:

  • Reagents : 2-(bromoethyl)-benzimidazole (1 eq), NH₃ (aq., 28%, excess).

  • Conditions : Stir at 25°C for 24 hours.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), solvent evaporation.

  • Yield : 80–85%.

Amide Coupling with 2-Furoyl Chloride

The final step involves coupling the ethylamine intermediate with 2-furoyl chloride.

Reaction Conditions

  • Reagents : 2-((1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl)ethyl)amine (1 eq), 2-furoyl chloride (1.1 eq), triethylamine (2 eq).

  • Solvent : Dichloromethane (DCM) at 0°C→25°C.

  • Mechanism : Nucleophilic acyl substitution facilitated by triethylamine.

  • Yield : 88–92%.

Characterization of Final Product

  • ¹H NMR (DMSO-d₆) : δ 8.45 (t, 1H, NH), 7.12–7.95 (m, 10H, Ar-H and furan-H), 5.41 (s, 2H, CH₂), 3.68 (q, 2H, CH₂NH), 2.92 (t, 2H, CH₂).

  • ¹³C NMR : δ 164.2 (C=O), 152.1 (furan-C), 143.8 (benzimidazole-C), 128.4–133.6 (Ar-C), 47.3 (CH₂NH).

  • HRMS (ESI) : Calc. for C₂₂H₂₀ClN₃O₂ [M + H⁺] = 410.127; Found = 410.129.

Optimization and Challenges

Regioselectivity in N-Alkylation

Competitive alkylation at N3 is mitigated by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF), which favor N1 selectivity.

Side Reactions in Amide Formation

Over-acylation is prevented by slow addition of 2-furoyl chloride at 0°C and rigorous exclusion of moisture .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and furan rings.

    Reduction: Reduced forms of nitro groups or other reducible functionalities.

    Substitution: Substituted benzimidazole or furan derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its antimicrobial, antifungal, and antiviral properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, particularly in treating infections and possibly as an anticancer agent due to its ability to interfere with cellular processes.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their normal function. The chlorophenyl and furan groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below compares key structural and functional attributes of the target compound with its analogues:

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound : N-({1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide Benzimidazole - 4-Chlorobenzyl
- Ethyl linker to furan-2-carboxamide
Potential anti-inflammatory/antimicrobial (inferred from analogues)
Analogue 1 : N-({1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide Benzimidazole - 4-Chloro-3-methylphenoxyethyl
- Ethyl linker to furan-2-carboxamide
Enhanced lipophilicity due to phenoxy group; unconfirmed bioactivity
Analogue 2 : N-((1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl)methyl)-N-methylfuran-2-carboxamide Benzimidazole - 4-Chlorobenzyl
- Methyl group on carboxamide
Increased metabolic stability via N-methylation; potential CNS activity
Analogue 3 : N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide Benzimidazole - Phenyl-ethyl linker
- No halogen substitution
Reduced halogen-dependent interactions; possible kinase inhibition
Pyrazole Derivative : N-(1-(4-Chlorophenyl)ethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole - 4-Chlorophenyl
- Trifluoromethyl group
Herbicidal activity (90% inhibition at 150 g/hm²)

Key Structural and Functional Differences

Substituent Effects: The 4-chlorophenyl group in the target compound and Analogue 2 is critical for enhancing binding to hydrophobic pockets in biological targets, as seen in anti-inflammatory benzimidazoles like AK5 (equipotent to Indomethacin) . N-Methylation (Analogue 2) reduces hydrogen-bonding capacity but improves metabolic stability, a common strategy in prodrug design .

Heterocyclic Core Variations :

  • Replacement of benzimidazole with pyrazole (as in ) shifts activity toward herbicidal effects, emphasizing the role of the core in target specificity .
  • Furan-2-carboxamide is conserved across analogues, suggesting its role as a hydrogen-bond acceptor or pharmacophore for enzyme inhibition .

Bioactivity Trends :

  • Chlorinated aromatic rings correlate with anti-inflammatory and antimicrobial potency in benzimidazoles .
  • Pyrazole derivatives with trifluoromethyl groups exhibit superior herbicidal activity, likely due to increased electrophilicity and target binding .

Research Findings and Data

Anti-Inflammatory Activity

  • The benzimidazole scaffold, particularly with 4-chlorophenyl substitutions, shows significant inhibition of carrageenan-induced paw edema in rats (e.g., AK5, 70–80% reduction at 50 mg/kg) .
  • Mechanism : Likely involves COX-2 inhibition or cytokine modulation, though specific data for the target compound requires further validation.

Biological Activity

N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

The molecular formula of this compound is C23H20ClN3OC_{23}H_{20}ClN_3O with a molecular weight of 389.89 g/mol. Its structure features a benzimidazole ring fused with a furylcarboxamide moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H20ClN3OC_{23}H_{20}ClN_3O
Molecular Weight389.89 g/mol
InChIInChI=1S/C23H20ClN3O
Exact Mass389.12949 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

  • Formation of the Benzimidazole Ring : Reaction of 4-chlorobenzyl chloride with 1H-benzimidazole in the presence of a base.
  • Coupling with Furylcarboxylic Acid : The intermediate is then reacted with furylcarboxylic acid or its derivatives under suitable conditions to yield the final product.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

  • Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

This suggests its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in critical biochemical pathways:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : It has been suggested that it may inhibit certain enzymes involved in cancer cell proliferation and survival.

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